molecular formula C19H17F3N2O4 B2622312 Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate CAS No. 2034241-59-1

Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2622312
CAS No.: 2034241-59-1
M. Wt: 394.35
InChI Key: DDUCGUPYXGKCJT-UHFFFAOYSA-N
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Description

Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-27-18(26)13-4-2-12(3-5-13)17(25)24-9-7-15(11-24)28-16-10-14(6-8-23-16)19(20,21)22/h2-6,8,10,15H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUCGUPYXGKCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C19_{19}H20_{20}F3_3N2_2O3_3
  • Molecular Weight : 391.34 g/mol

The structure features a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzoate moiety through a pyrrolidine carbonyl group. This unique configuration may contribute to its biological activity.

This compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, potentially affecting their activity.
  • Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could extend to this compound as well.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often display significant antimicrobial properties. For example, derivatives of pyridine have shown activity against various bacterial strains, including drug-resistant tuberculosis (TB). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.02 μg/mL against susceptible strains .

CompoundMIC (μg/mL)Target Organism
Compound A0.02Mycobacterium tuberculosis
Compound B0.12Staphylococcus aureus
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Compounds structurally similar to this compound have been tested against various mammalian cell lines, with IC50 values indicating low toxicity at therapeutic concentrations.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Pyridine Derivatives : A study demonstrated that pyridine derivatives with trifluoromethyl groups showed enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may play a critical role in enhancing biological efficacy .
  • Antitubercular Activity : Research involving thiophene-arylamide derivatives highlighted potent antitubercular activity with low cytotoxicity profiles, suggesting that similar structural motifs may confer beneficial pharmacological properties .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, potentially informing future design strategies for more effective derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate?

  • Methodology : The compound’s synthesis likely involves sequential coupling of the pyrrolidine-carbonyl and pyridinyloxy moieties. A feasible route includes:

Amide formation : Use coupling agents like HATU or DCC to link 4-(trifluoromethyl)pyridin-2-ol to pyrrolidine-1-carbonyl chloride (analogous to General Procedure F1 in ).

Esterification : React the resulting intermediate with methyl 4-carboxybenzoate under acidic conditions (e.g., H₂SO₄ in methanol).

  • Key considerations : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify intermediates via column chromatography .

Q. How to characterize this compound using spectroscopic techniques?

  • Analytical workflow :

  • ¹H/¹³C NMR : Expect peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C), pyridinyl protons (δ 7.5–8.5 ppm), and ester methyl (δ 3.8–4.0 ppm). Compare with structurally similar compounds (e.g., ’s NMR data for pyridine-pyrrole derivatives) .
  • HRMS : Use ESI+ mode to confirm molecular ion [M+H]⁺. For example, a compound with MW 411.3 g/mol should show m/z ≈ 412.3 .
  • HPLC : Assess purity (>95%) using a C18 column (MeCN:H₂O gradient) .

Advanced Research Questions

Q. How to address contradictions in reaction yields during scale-up synthesis?

  • Case study : reports a 69% yield for a structurally analogous pyrrolidine derivative using Pd-mediated cyclization. If yields drop during scale-up:

  • Troubleshooting :
  • Catalyst loading : Optimize Pd₂(dba)₃ (5 mol%) and ligand ratios (e.g., PA-Ph at 20 mol%) to mitigate steric hindrance from the trifluoromethyl group .
  • Purification : Use preparative HPLC for polar byproducts (common in trifluoromethyl-containing reactions) .

Q. What strategies resolve stereochemical ambiguity in the pyrrolidine ring?

  • Chiral analysis :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to separate enantiomers. For example, resolved a 3:2 enantiomeric mixture via FCC .
  • X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to confirm absolute configuration .

Q. How to design SAR studies for this compound’s bioactivity?

  • Structural analogs : Replace the trifluoromethyl group with Cl, Br, or methyl (see for analogs).
  • Assay design :

  • Kinase inhibition : Test against EGFR or VEGFR (common targets for trifluoromethyl-pyridine derivatives) using ATP-competitive assays .
  • Metabolic stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to assess CYP450-mediated degradation .

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